Cas no 449204-48-2 (3-BUTYN-2-ONE, 1-BROMO-)
3-BUTYN-2-ONE, 1-BROMO- Chemical and Physical Properties
Names and Identifiers
-
- 3-BUTYN-2-ONE, 1-BROMO-
- 449204-48-2
- EN300-7573512
- 1-bromobut-3-yn-2-one
- SCHEMBL1525653
-
- Inchi: 1S/C4H3BrO/c1-2-4(6)3-5/h1H,3H2
- InChI Key: FHYCMARVUCYRQU-UHFFFAOYSA-N
- SMILES: C(Br)C(=O)C#C
Computed Properties
- Exact Mass: 145.93673Da
- Monoisotopic Mass: 145.93673Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 97.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 17.1Ų
3-BUTYN-2-ONE, 1-BROMO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7573512-0.05g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 0.05g |
$431.0 | 2025-02-24 | |
| Enamine | EN300-7573512-0.1g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 0.1g |
$451.0 | 2025-02-24 | |
| Enamine | EN300-7573512-0.25g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 0.25g |
$472.0 | 2025-02-24 | |
| Enamine | EN300-7573512-0.5g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 0.5g |
$493.0 | 2025-02-24 | |
| Enamine | EN300-7573512-1.0g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 1.0g |
$513.0 | 2025-02-24 | |
| Enamine | EN300-7573512-2.5g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 2.5g |
$1008.0 | 2025-02-24 | |
| Enamine | EN300-7573512-5.0g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 5.0g |
$1488.0 | 2025-02-24 | |
| Enamine | EN300-7573512-10.0g |
1-bromobut-3-yn-2-one |
449204-48-2 | 95.0% | 10.0g |
$2209.0 | 2025-02-24 |
3-BUTYN-2-ONE, 1-BROMO- Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-BUTYN-2-ONE, 1-BROMO-
Comprehensive Overview of 3-BUTYN-2-ONE, 1-BROMO- (CAS No. 449204-48-2): Properties, Applications, and Industry Insights
3-BUTYN-2-ONE, 1-BROMO- (CAS No. 449204-48-2) is a specialized organic compound that has garnered significant attention in synthetic chemistry and material science due to its unique molecular structure. The compound features a bromo-substituted alkyne functional group, making it a versatile intermediate for cross-coupling reactions and click chemistry. Researchers and industries are increasingly exploring its potential in pharmaceutical synthesis, agrochemical development, and advanced material design, aligning with the growing demand for sustainable and efficient chemical processes.
The physical and chemical properties of 3-BUTYN-2-ONE, 1-BROMO- contribute to its broad applicability. With a molecular formula of C4H3BrO, it exhibits high reactivity in Sonogashira couplings and palladium-catalyzed reactions, which are critical for constructing complex organic frameworks. Recent studies highlight its role in bioorthogonal chemistry, a trending topic in drug discovery, where selective labeling of biomolecules is essential. This aligns with the surge in searches for "alkyne-based probes" and "bromo-functionalized intermediates" in academic and industrial databases.
From an industrial perspective, 3-BUTYN-2-ONE, 1-BROMO- is valued for its efficiency in high-throughput synthesis. Companies focusing on green chemistry are particularly interested in optimizing its production to minimize waste and energy consumption. The compound’s compatibility with flow chemistry systems—another hot topic in process optimization—further enhances its appeal. Online queries such as "scalable alkyne bromination methods" and "sustainable bromoalkyne synthesis" reflect this demand.
In the context of material science, 3-BUTYN-2-ONE, 1-BROMO- serves as a precursor for conductive polymers and metal-organic frameworks (MOFs). Its ability to form covalent organic frameworks (COFs) via alkyne-azide cycloaddition has been explored in energy storage applications, resonating with searches like "MOF functionalization techniques" and "alkyne-derived materials." These developments cater to the rising interest in next-generation batteries and carbon capture technologies.
Safety and handling of 3-BUTYN-2-ONE, 1-BROMO- are frequently discussed in technical forums. While not classified as hazardous under standard guidelines, proper storage in anhydrous conditions and avoidance of protic solvents are recommended to maintain stability. This addresses common user queries such as "bromoalkyne storage best practices" and "handling reactive alkynes."
In summary, 3-BUTYN-2-ONE, 1-BROMO- (CAS No. 449204-48-2) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span drug discovery, renewable energy, and smart materials, making it a compound of enduring relevance. As research continues to uncover new uses, its role in addressing global challenges—such as sustainable manufacturing and energy efficiency—will likely expand further.
449204-48-2 (3-BUTYN-2-ONE, 1-BROMO-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)